molecular formula C22H23NO4 B8580980 4H-Quinolizine-3-carboxylic acid, 7-butoxy-4-oxo-1-phenyl-, ethyl ester CAS No. 101192-78-3

4H-Quinolizine-3-carboxylic acid, 7-butoxy-4-oxo-1-phenyl-, ethyl ester

Cat. No.: B8580980
CAS No.: 101192-78-3
M. Wt: 365.4 g/mol
InChI Key: NGWXVBOMSLTNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Quinolizine-3-carboxylic acid, 7-butoxy-4-oxo-1-phenyl-, ethyl ester is a complex organic compound belonging to the quinolizine family This compound is characterized by its unique structure, which includes a quinolizine core, a carboxylic acid group, a butoxy substituent, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Quinolizine-3-carboxylic acid, 7-butoxy-4-oxo-1-phenyl-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the condensation of a quinolizine derivative with a carboxylic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4H-Quinolizine-3-carboxylic acid, 7-butoxy-4-oxo-1-phenyl-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine-4,7-dione derivatives, while reduction can produce quinolizine-3-carboxylic acid derivatives .

Scientific Research Applications

4H-Quinolizine-3-carboxylic acid, 7-butoxy-4-oxo-1-phenyl-, ethyl ester has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4H-Quinolizine-3-carboxylic acid, 7-butoxy-4-oxo-1-phenyl-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinolizine core but differ in their substituents and functional groups.

    Quinolizine-4,7-dione derivatives: These derivatives have different oxidation states compared to the parent compound.

    Quinolizine-3-carboxylic acid derivatives: These compounds have variations in the carboxylic acid group and other substituents.

Uniqueness: 4H-Quinolizine-3-carboxylic acid, 7-butoxy-4-oxo-1-phenyl-, ethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its butoxy and ethyl ester groups contribute to its solubility and reactivity, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

101192-78-3

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 7-butoxy-4-oxo-1-phenylquinolizine-3-carboxylate

InChI

InChI=1S/C22H23NO4/c1-3-5-13-27-17-11-12-20-18(16-9-7-6-8-10-16)14-19(22(25)26-4-2)21(24)23(20)15-17/h6-12,14-15H,3-5,13H2,1-2H3

InChI Key

NGWXVBOMSLTNCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CN2C(=C(C=C(C2=O)C(=O)OCC)C3=CC=CC=C3)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-ethoxycarbonyl-7-hydroxy-1-phenyl-4H-quinolizin-4-one (5 g) in N,N-dimethylformamide (100 ml) was added sodium hydride (63.6% in mineral oil, 732 mg) at 50° C. After stirring for 30 minutes at 50° C., n-butyliodide (2.77 ml) was added. After stirring for 1 hour at 50° C., the mixture was cooled to room temperature and added to a mixture of aqueous hydrogen chloride and an ice. The mixture was extracted with chloroform and the chloroform extract was washed with 10% aqueous sodium hydrogen carbonate and aqueous saturated sodium chloride. After drying over magnesium sulfate, the chloroform extract was filtered and concentrated in vacuo. The residue was chromatographed on silica gel (Merck 70-230 mesh, 100 g), eluting with chloroform and then 10% methanol in chloroform to give 3-ethoxycarbonyl-7-(n-butoxy)-1-phenyl-4H-quinolizin-4-one (2.37 g).
Name
3-ethoxycarbonyl-7-hydroxy-1-phenyl-4H-quinolizin-4-one
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
732 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.77 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.